molecular formula C22H23NO2 B4330540 4-[(diphenylmethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one

4-[(diphenylmethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one

Cat. No. B4330540
M. Wt: 333.4 g/mol
InChI Key: FRUIOJNSBDHXFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(diphenylmethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one, also known as DPA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. DPA is a spiroketone compound that has a unique structure and properties that make it a valuable tool in various fields of research. In

Scientific Research Applications

4-[(diphenylmethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one has been used in various fields of scientific research, including chemistry, biology, and materials science. It has been used as a building block for the synthesis of other spiroketone compounds with potential applications in drug discovery and materials science. 4-[(diphenylmethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one has also been used as a fluorescent probe for the detection of metal ions in biological systems. In addition, 4-[(diphenylmethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one has been used as a ligand for the synthesis of metal-organic frameworks with potential applications in gas storage and separation.

Mechanism of Action

The mechanism of action of 4-[(diphenylmethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one is not fully understood, but it is believed to interact with metal ions in biological systems. 4-[(diphenylmethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one has a unique structure that allows it to bind to metal ions with high affinity, leading to the formation of metal-4-[(diphenylmethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one complexes. These complexes can then be used for a variety of applications, including the detection of metal ions in biological systems.
Biochemical and Physiological Effects:
4-[(diphenylmethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one has been shown to have minimal toxicity and low reactivity towards biological molecules. It has been used in various in vitro and in vivo studies to investigate the role of metal ions in biological systems. 4-[(diphenylmethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one has been shown to selectively bind to certain metal ions, such as zinc and copper, and has been used to study the role of these metal ions in various biological processes.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[(diphenylmethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one in lab experiments include its high purity, low toxicity, and unique structure. 4-[(diphenylmethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one can be used as a building block for the synthesis of other spiroketone compounds with potential applications in drug discovery and materials science. The limitations of using 4-[(diphenylmethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one in lab experiments include its limited solubility in certain solvents and its potential reactivity towards certain biological molecules.

Future Directions

For the use of 4-[(diphenylmethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one in scientific research include the development of new synthesis methods for spiroketone compounds, the investigation of the role of metal ions in biological systems, and the development of new applications for metal-4-[(diphenylmethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one complexes. 4-[(diphenylmethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one has the potential to be a valuable tool in various fields of research, and further studies are needed to fully understand its properties and potential applications.
Conclusion:
In conclusion, 4-[(diphenylmethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one, or 4-[(diphenylmethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one, is a synthetic compound with potential applications in various fields of scientific research. Its unique structure and properties make it a valuable tool for the synthesis of other spiroketone compounds, the detection of metal ions in biological systems, and the development of metal-organic frameworks. Further studies are needed to fully understand the properties and potential applications of 4-[(diphenylmethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one.

properties

IUPAC Name

4-(benzhydrylamino)-1-oxaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO2/c24-20-16-19(22(25-20)14-8-3-9-15-22)23-21(17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-2,4-7,10-13,16,21,23H,3,8-9,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRUIOJNSBDHXFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=CC(=O)O2)NC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(Diphenylmethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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